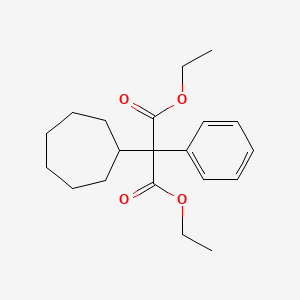
Diethyl 2-cycloheptyl-2-phenylpropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 19016 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 19016 typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, reduction, and cyclization. Common reagents used in the synthesis include organic solvents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 19016 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves similar steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
NSC 19016 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 19016 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 19016 typically require specific reagents and conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under controlled temperatures.
Substitution: Halogens, nucleophiles, and electrophiles under various solvent conditions and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
NSC 19016 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: NSC 19016 is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of NSC 19016 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, NSC 19016 may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
相似化合物的比较
NSC 19016 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 18509 share structural similarities with NSC 19016 but differ in their specific functional groups and reactivity.
Uniqueness: NSC 19016 is unique due to its specific combination of stability, reactivity, and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
5452-38-0 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
diethyl 2-cycloheptyl-2-phenylpropanedioate |
InChI |
InChI=1S/C20H28O4/c1-3-23-18(21)20(19(22)24-4-2,17-14-10-7-11-15-17)16-12-8-5-6-9-13-16/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3 |
InChI 键 |
SYOQJSJNDZZPHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1CCCCCC1)(C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



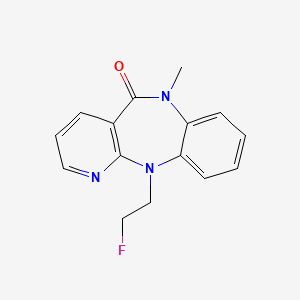

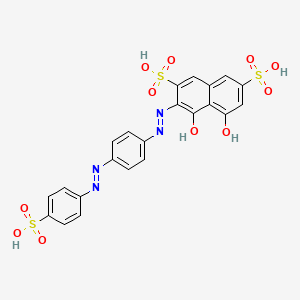
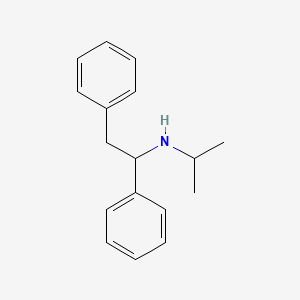

![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
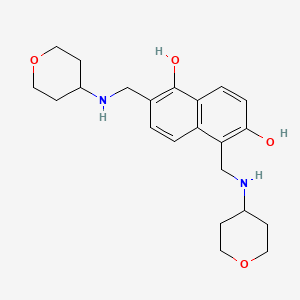
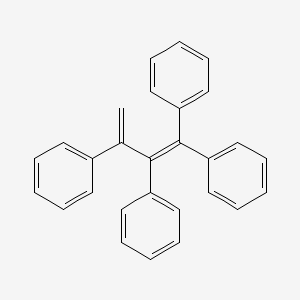

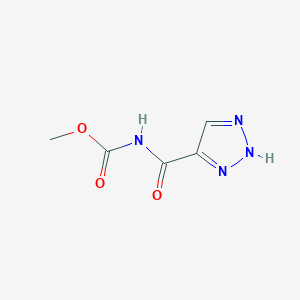
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
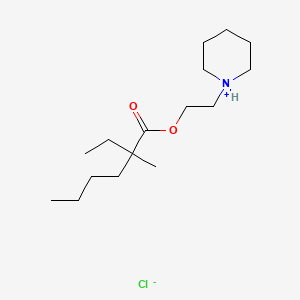
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
